2,3-Dihydro-1H-isoindole-1-thione

Description

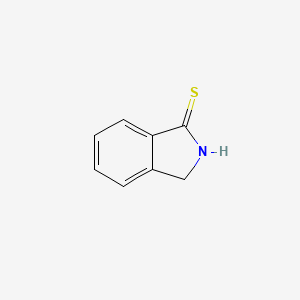

2,3-Dihydro-1H-isoindole-1-thione is a sulfur-containing heterocyclic compound characterized by a partially saturated isoindole backbone with a thione (C=S) functional group at position 1. The compound and its derivatives are typically synthesized via cyclization reactions of benzothioamide precursors, often involving alkali metal bases (e.g., NaH) and electrophilic reagents like phenyl chloroformate . Key structural features include:

- A six-membered ring system with one double bond and a thione group.

- Substituents at positions 2 and 3, which influence reactivity and physical properties.

Properties

CAS No. |

4733-48-6 |

|---|---|

Molecular Formula |

C8H7NS |

Molecular Weight |

149.21 g/mol |

IUPAC Name |

2,3-dihydroisoindole-1-thione |

InChI |

InChI=1S/C8H7NS/c10-8-7-4-2-1-3-6(7)5-9-8/h1-4H,5H2,(H,9,10) |

InChI Key |

SXRCQHFRJVTJCP-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC=CC=C2C(=S)N1 |

Origin of Product |

United States |

Preparation Methods

Mechanism and Reaction Design

The reaction of secondary benzothioamides with two equivalents of butyllithium generates 2,N-dilithiobenzothioamides, which serve as versatile intermediates for acylative cyclization. Upon treatment with carboxylic esters (e.g., ethyl benzoate), these dilithiated species undergo a tandem acylation-tautomerization sequence to form 2,3-disubstituted 3-hydroxy-2,3-dihydro-1H-isoindole-1-thiones (Scheme 1). The reaction proceeds via initial acylation at the 2-position of the benzothioamide, followed by tautomerization to a lithium alkoxide intermediate, which cyclizes upon aqueous workup.

Scope and Optimization

This method accommodates diverse ester substrates, including aromatic, aliphatic, and heteroaromatic derivatives. For example, ethyl benzoate reacts with N-methyl-2,N-dilithiobenzothioamide to yield 3-hydroxy-2-methyl-3-phenyl-2,3-dihydro-1H-isoindole-1-thione (3a) in 72% yield after column chromatography. Key experimental parameters include:

- Temperature gradient: –78°C (lithiation) → 0°C (acylation)

- Solvent: Tetrahydrofuran (THF)

- Stoichiometry: 1:2 ratio of thioamide to butyllithium

Substituted pyridine carbothioamides also participate in this reaction, enabling the synthesis of 4- and 5-aza-analogues. For instance, 2-bromopyridine-3-carbothioamide reacts with methyl acetate to afford the corresponding pyrrolo[3,4-b]pyridine derivative in 65% yield.

Reaction of 2,N-Dilithiobenzamides with Isothiocyanates

Methodology Development

N-Substituted benzamides treated with two equivalents of butyllithium generate 2,N-dilithiobenzamides, which react with alkyl/aryl isothiocyanates to form 2-substituted 3-thioxo-2,3-dihydro-1H-isoindol-1-ones. The mechanism involves isothiocyanate addition to the dilithiated species, followed by cyclization with concomitant amine elimination (Scheme 2).

Substrate Compatibility

The reaction exhibits broad compatibility with both the benzamide N-substituent and the isothiocyanate coupling partner (Table 1):

| Entry | Benzamide (R) | Isothiocyanate (R') | Product Yield (%) |

|---|---|---|---|

| 1 | Methyl | Methyl | 56 |

| 2 | Benzyl | Phenyl | 48 |

| 3 | Cyclohexyl | Ethyl | 62 |

Table 1. Yields of 3-thioxoisoindolinones from isothiocyanate couplings.

Notably, electron-deficient aryl isothiocyanates (e.g., 4-nitrophenyl) require extended reaction times (24 h vs. 12 h for alkyl variants) but maintain moderate yields (45–50%).

Cyclization of Hydroxy Thioamides Using Sodium Hydride

Two-Step Cyclization Protocol

2-(1-Hydroxyalkyl)benzothioamides, prepared from N-alkyl-2,N-dilithiobenzothioamides and aldehydes, undergo cyclization to 2,3-disubstituted 2,3-dihydro-1H-isoindole-1-thiones upon treatment with sodium hydride and phenyl chloroformate. The sequence involves:

- Deprotonation of the hydroxy thioamide with NaH

- Carbamate formation via phenyl chloroformate

- Spontaneous cyclization with elimination of phenol

Substitution Effects

Bulkier alkyl substituents on the hydroxy thioamide (e.g., neopentyl vs. methyl) enhance cyclization efficiency (78% vs. 62% yield), likely due to reduced steric hindrance during carbamate formation. Aromatic aldehydes (e.g., benzaldehyde) provide superior yields compared to aliphatic counterparts (70% vs. 55%).

Comparative Analysis of Synthetic Methods

Yield and Scalability

- Method 1 (Dilithiobenzothioamides + Esters): Highest yields (65–72%), scalable to gram quantities

- Method 2 (Dilithiobenzamides + Isothiocyanates): Moderate yields (45–62%), limited by isothiocyanate stability

- Method 3 (Hydroxy Thioamide Cyclization): Excellent for sterically hindered derivatives (up to 78%), requires anhydrous conditions

Functional Group Tolerance

Method 1 tolerates ester groups and heteroaromatic systems but is incompatible with protic solvents. Method 2 accommodates electron-withdrawing substituents on aryl isothiocyanates but suffers from competing side reactions with aliphatic variants. Method 3 shows broad tolerance for alkyl/aryl groups but requires strictly anhydrous NaH handling.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydro-1H-isoindole-1-thione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thione to the corresponding thiol.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the isoindole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted isoindole derivatives.

Scientific Research Applications

2,3-Dihydro-1H-isoindole-1-thione has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the synthesis of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1H-isoindole-1-thione involves its interaction with various molecular targets. The sulfur atom in the thione group can form strong interactions with metal ions and other electrophilic species, making it a versatile ligand in coordination chemistry. Additionally, its ability to undergo redox reactions allows it to participate in various biochemical pathways.

Comparison with Similar Compounds

Key Findings :

- 2,3-Dihydro-1H-isoindole-1-thione synthesis is efficient but sensitive to substituent effects. For example, electron-withdrawing groups (e.g., Cl at position 5) reduce yields due to decreased nucleophilicity of intermediates .

- 3-Hydroxy derivatives exhibit higher yields when aromatic esters (e.g., benzoates) are used, while aliphatic esters (e.g., ethyl propionate) lead to low yields or complex mixtures .

- Benzo[c]thiophen-1(3H)-imines require milder conditions but depend on aldehyde substituents for optimal cyclization .

Structural and Spectroscopic Differences

The presence of hydroxy or alkyl substituents significantly alters spectroscopic profiles. Selected data are summarized in Table 2.

Key Observations :

- The thione (C=S) IR stretch appears at ~1610–1614 cm⁻¹ for non-hydroxylated derivatives, while hydroxy-substituted analogs show slight shifts due to hydrogen bonding .

- In ¹H NMR, the methoxy group in 3-hydroxy derivatives (e.g., 3a) resonates at δ 3.78, distinct from alkyl substituents in non-hydroxylated compounds .

Q & A

Q. Table 1: Substituent Effects on Synthesis Yield

| Derivative | Substituent(s) | Yield (%) | Reference |

|---|---|---|---|

| 5a | Ethyl, Phenyl | 82 | |

| 5g | 5-Cl, Ethyl, Phenyl | 65 | |

| 5e | Butyl, Phenyl | 75 |

How can researchers resolve discrepancies in reported spectral data for this compound derivatives?

Basic Characterization Techniques

Standard methods include:

- ¹H/¹³C NMR : Key signals include isoindole ring protons (δ 7.0–8.1 ppm) and thiocarbonyl carbon (δ ~190–193 ppm) .

- IR : Strong thiocarbonyl (C=S) stretches at 1290–1323 cm⁻¹ .

- HR-MS : Exact mass confirmation (e.g., C₁₇H₁₇NOS: calc. 283.1031, found 283.1030) .

Advanced Data Validation

Contradictions often arise from impurities or tautomerism. For example, Z/E isomerism in benzo[c]thiophen-1(3H)-imine derivatives requires NOESY analysis for geometric confirmation . Cross-referencing with NIST databases (e.g., IR 1477 cm⁻¹ for 5e) ensures consistency . Computational tools (e.g., Gaussian for DFT-calculated NMR shifts) can validate experimental spectra .

What methodologies are recommended for analyzing reaction byproducts or low-yield pathways in the synthesis of these compounds?

Q. Basic Byproduct Identification

- TLC Monitoring : Use hexane/EtOAc gradients to track intermediates .

- Column Chromatography : Isolate byproducts (e.g., 4i/5i mixtures) for structural elucidation .

Advanced Mechanistic Studies

Low yields may stem from competing pathways. For example, phenyl chloroformate can generate carbonate intermediates (7) that decompose into CO₂ and phenoxy byproducts . Kinetic studies (e.g., varying NaH equivalents) and LC-MS monitoring of reaction progress help identify bottlenecks .

How can structural modifications enhance the biological relevance of this compound derivatives?

Q. Basic Design Principles

- Introduce bioisosteres (e.g., 3-hydroxy groups mimic diuretic pharmacophores) .

- Incorporate heterocycles (e.g., pyridine in 3i) to improve solubility .

Q. Advanced SAR Strategies

- Electron-Withdrawing Groups : Chloro substituents (5g) enhance stability but may reduce target binding .

- Bulkier Substituents : Butyl groups (5e) increase lipophilicity, potentially enhancing membrane permeability .

Q. Table 2: Bioactive Derivatives and Modifications

| Derivative | Modification | Potential Application | Reference |

|---|---|---|---|

| 3k | Cinnamoyl group | Anticancer screening | |

| 5h | 5-Methoxy, Phenyl | CNS-targeted delivery |

What tools and practices are recommended for interpreting contradictory spectral or synthetic data?

Q. Basic Practices

Q. Advanced Approaches

- Statistical Analysis : Apply principal component analysis (PCA) to compare spectral datasets .

- Machine Learning : Train models on reaction databases to predict optimal conditions for novel derivatives .

How should researchers address low reproducibility in cyclization reactions involving sodium hydride?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.